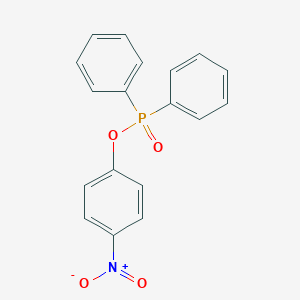
4-Nitrophenyl diphenylphosphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitrophenyl diphenylphosphinate, also known as this compound, is a useful research compound. Its molecular formula is C18H14NO4P and its molecular weight is 339.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Nitrobenzenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Enzymatic Activity Studies
4-Nitrophenyl diphenylphosphinate serves as an important substrate in studies investigating the mechanisms of enzyme action, particularly phosphatases.
- Phosphatase Activity : Research has shown that this compound can be hydrolyzed by protein phosphatase-1 (PP1), which is crucial for understanding the catalytic mechanisms of phosphatases. The hydrolysis reaction provides insights into the transition states and kinetic parameters involved in enzymatic processes .
- Kinetic Studies : Detailed kinetic studies have revealed that reactions involving this compound proceed through a concerted mechanism, which is significant for elucidating the reactivity patterns of similar organophosphate compounds . These studies often involve monitoring the formation of 4-nitrophenolate ions, which serve as indicators of reaction progress.
Environmental Applications
The hydrolysis of this compound has been explored for its potential in environmental remediation.
- Microemulsion Systems : Research indicates that using microemulsion systems can enhance the hydrolysis rate of this compound. The application of tetraminecobalt(III) as a catalyst in these systems suggests a promising approach for environmental cleanup, particularly in degrading toxic organophosphate esters .
- Decontamination Strategies : The ability to catalyze the breakdown of harmful organophosphates positions this compound as a candidate for developing effective decontamination strategies in polluted environments.
Synthetic Chemistry
In synthetic chemistry, this compound is utilized to study reaction mechanisms and develop new synthetic pathways.
- Nucleophilic Substitution Reactions : The compound has been employed in reactions with various nucleophiles, including amines and hydroxamates, leading to insights into reaction mechanisms and the influence of substituents on reactivity .
- Catalytic Studies : Investigations into its reactivity with metal ions and other catalysts have shown that this compound can facilitate reactions under mild conditions, making it valuable for synthesizing complex organic molecules .
Case Study 1: Enzymatic Hydrolysis
A study focused on the hydrolysis of this compound by protein phosphatases demonstrated that the enzyme's efficiency varies with different substrates. The results indicated that enzyme-substrate interactions are critical for optimizing catalytic activity.
| Parameter | Value |
|---|---|
| k_cat | 240 ± 30 M⁻¹ s⁻¹ |
| K_M | Low concentration dependency |
Case Study 2: Environmental Remediation
Research evaluating the use of microemulsions for enhancing hydrolysis rates showed significant improvements in degradation efficiency compared to conventional methods. This study highlighted potential applications in treating contaminated water sources.
| Method | Hydrolysis Rate |
|---|---|
| Conventional | Low |
| Microemulsion System | High |
Propriétés
Numéro CAS |
10259-20-8 |
|---|---|
Formule moléculaire |
C18H14NO4P |
Poids moléculaire |
339.3 g/mol |
Nom IUPAC |
1-diphenylphosphoryloxy-4-nitrobenzene |
InChI |
InChI=1S/C18H14NO4P/c20-19(21)15-11-13-16(14-12-15)23-24(22,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14H |
Clé InChI |
DQBVHFNRUKVDBD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)OC3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)OC3=CC=C(C=C3)[N+](=O)[O-] |
Synonymes |
4-nitrophenyl-DPP O-4-(nitrophenyl)diphenyl phosphinate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















